Aselacin B

描述

属性

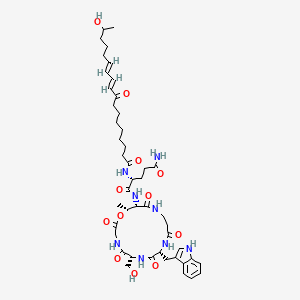

分子式 |

C46H66N8O12 |

|---|---|

分子量 |

923.1 g/mol |

IUPAC 名称 |

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide |

InChI |

InChI=1S/C46H66N8O12/c1-29(56)15-9-5-3-6-10-16-32(57)17-11-7-4-8-12-20-39(59)51-35(21-22-38(47)58)44(63)54-42-30(2)66-41(61)27-50-43(62)37(28-55)53-45(64)36(52-40(60)23-24-48-46(42)65)25-31-26-49-34-19-14-13-18-33(31)34/h3,6,10,13-14,16,18-19,26,29-30,35-37,42,49,55-56H,4-5,7-9,11-12,15,17,20-25,27-28H2,1-2H3,(H2,47,58)(H,48,65)(H,50,62)(H,51,59)(H,52,60)(H,53,64)(H,54,63)/b6-3+,16-10+/t29?,30-,35-,36-,37-,42+/m1/s1 |

InChI 键 |

YUBIUAUSTIXPQN-SBPAWIRTSA-N |

手性 SMILES |

C[C@@H]1[C@@H](C(=O)NCCC(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CCC(=O)N)NC(=O)CCCCCCCC(=O)/C=C/C=C/CCCC(C)O |

规范 SMILES |

CC1C(C(=O)NCCC(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)CO)CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)CCCCCCCC(=O)C=CC=CCCCC(C)O |

同义词 |

aselacin B |

产品来源 |

United States |

Foundational & Exploratory

Aselacin B: A Technical Guide to its Discovery, Isolation, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aselacin B, a novel cyclic pentapeptolide discovered from the fungal genus Acremonium. This compound, along with its congeners Aselacin A and C, has been identified as an inhibitor of endothelin binding to its receptor, indicating its potential as a lead compound for the development of new therapeutics targeting endothelin-related pathologies. This document details the discovery, isolation protocols, and the targeted signaling pathway of this compound, presenting available data in a structured format for scientific and research applications.

Discovery and Biological Activity

This compound was discovered as part of a screening program for fungal metabolites that inhibit the binding of endothelin-1 (B181129) to its receptors.[1][2] Culture extracts from two related Acremonium species demonstrated inhibitory activity in a radioligand binding assay using bovine atrial and porcine cerebral membranes.[1] This initial finding led to the isolation and characterization of three novel compounds: Aselacin A, B, and C.[1]

Data Presentation: Biological Activity of Aselacins

| Compound | Target | Assay | IC50 | Reference |

| Aselacin A | Endothelin-1 Receptor | Radioligand Binding | ~20 µg/mL | [1] |

| Aselacin C | Endothelin-1 Receptor | Radioligand Binding | ~20 µg/mL | |

| This compound | Endothelin-1 Receptor | Radioligand Binding | Data not publicly available |

Chemical Structure

The aselacins are cyclic pentapeptolides. Their core structure is a ring formed by the amino acid sequence cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr]. An exocyclic D-Gln is attached to this ring, which is further functionalized with a long-chain fatty acid. The variation among Aselacin A, B, and C lies in the functionalization of this fatty acid side chain. The elucidation of this structure was achieved through a combination of amino acid analysis, mass spectrometry, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The stereochemistry of the amino acid components was determined using chiral High-Performance Liquid Chromatography (HPLC) of the hydrolyzed compound.

Experimental Protocols

The following sections detail the generalized experimental protocols for the fermentation of the producing Acremonium species and the subsequent isolation and purification of this compound. It is important to note that the full detailed protocols from the original research are not publicly available; therefore, the following methodologies are based on the published abstracts and general practices in natural product chemistry, providing a representative framework for these processes.

Fermentation of Acremonium sp.

This protocol describes the cultivation of the this compound-producing Acremonium species.

-

Microorganism : A selected strain of Acremonium sp. known to produce aselacins.

-

Culture Conditions : The fungus is grown in a stationary culture to facilitate the production of secondary metabolites.

-

Inoculum Preparation : A seed culture is prepared by inoculating a suitable liquid medium with spores or mycelia of the Acremonium sp. and incubating until sufficient biomass is achieved.

-

Production Culture : A production medium, rich in carbon and nitrogen sources, is inoculated with the seed culture. The specific composition of the medium is proprietary to the original research but would typically contain glucose, peptone, yeast extract, and mineral salts.

-

Incubation : The production culture is incubated under stationary conditions at a controlled temperature for a period sufficient to allow for the biosynthesis and accumulation of the aselacins in the culture broth.

-

Isolation and Purification of this compound

This protocol outlines the multi-step process for extracting and purifying this compound from the fermentation broth.

-

Extraction :

-

The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, to partition the lipophilic aselacins from the aqueous medium.

-

The organic extract is then concentrated under reduced pressure to yield a crude extract.

-

-

Chromatographic Separation : The crude extract is subjected to a series of chromatographic steps to separate the aselacins from other metabolites.

-

Initial Fractionation : The crude extract is typically first fractionated using column chromatography on a stationary phase like silica (B1680970) gel, with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

Further Purification : Fractions showing activity in the endothelin receptor binding assay are pooled and subjected to further purification. This often involves preparative HPLC on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water).

-

-

Final Purification : The fraction containing this compound is further purified by isocratic HPLC to yield the pure compound. The purity of the final product is assessed by analytical HPLC and spectroscopic methods.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Endothelin Receptor Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the Endothelin signaling pathway by this compound.

References

Aselacin B: A Technical Deep Dive into its Mechanism as an Endothelin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endothelin (ET) system, comprising three potent vasoconstrictor peptides (ET-1, ET-2, and ET-3) and their corresponding G protein-coupled receptors (ETA and ETB), plays a critical role in vascular homeostasis.[1] Dysregulation of the endothelin pathway is implicated in a variety of cardiovascular diseases, including pulmonary arterial hypertension, making endothelin receptor antagonists a key area of therapeutic interest.[2] Aselacins, a family of cyclic pentapeptolides isolated from the fungus Acremonium sp., have been identified as inhibitors of endothelin binding to its receptors.[3][4] This technical guide provides an in-depth analysis of the mechanism of action of Aselacin B as an endothelin antagonist, compiling available data and outlining relevant experimental methodologies.

Core Mechanism of Action: Inhibition of Endothelin Binding

Aselacins exert their effect by directly interfering with the binding of endothelin to its receptors.[3] This antagonistic action prevents the downstream signaling cascades that lead to vasoconstriction and cell proliferation. The Aselacin family, including Aselacin A, B, and C, are structurally related cyclic pentapeptolides with a functionalized long-chain fatty acid. The variations in this fatty acid chain account for the differences between the individual Aselacins.

While specific quantitative data for this compound is not available in the public domain, the activity of the closely related Aselacin A provides insight into the potential potency of this class of compounds.

Quantitative Data

Due to the limited availability of specific data for this compound, the following table summarizes the reported activity for Aselacin A. This data is derived from initial screening assays and serves as a benchmark for the Aselacin family.

| Compound | Assay Type | Tissue Source | Target | IC50 (µg/mL) |

| Aselacin A | Radioligand Binding Assay | Bovine Atrial Membranes, Porcine Cerebral Membranes | ET-1 | ~20 |

Note: The IC50 value represents the concentration of Aselacin A required to inhibit 50% of endothelin-1 (B181129) binding to its receptors in the specified membrane preparations. Further research is required to determine the specific IC50, Ki, and EC50 values for this compound and to elucidate its selectivity for the ETA and ETB receptor subtypes.

Endothelin Signaling Pathway and this compound's Point of Intervention

Endothelin-1 (ET-1) binding to its receptors (ETA or ETB) on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. This compound, as an endothelin antagonist, blocks this initial binding step.

Caption: this compound inhibits the binding of ET-1 to its receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize endothelin antagonists like this compound.

Endothelin Receptor Binding Assay

This assay is fundamental for determining the ability of a compound to compete with endothelin for receptor binding and for calculating its binding affinity (Ki) and IC50.

Objective: To quantify the inhibition of radiolabeled endothelin-1 binding to ETA and ETB receptors by this compound.

Materials:

-

Membrane preparations from cells expressing either human ETA or ETB receptors.

-

Radioligand: [125I]-ET-1.

-

Non-specific binding control: Unlabeled ET-1 (at a high concentration, e.g., 1 µM).

-

Test compound: this compound at various concentrations.

-

Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Reaction Setup: In a 96-well plate, combine the membrane preparation, [125I]-ET-1 (at a concentration close to its Kd), and varying concentrations of this compound or control compounds. For total binding, add binding buffer instead of a competitor. For non-specific binding, add a saturating concentration of unlabeled ET-1.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for an endothelin receptor binding assay.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an endothelin receptor agonist.

Objective: To determine the functional antagonism of this compound on ET-1-induced calcium release in cells expressing endothelin receptors.

Materials:

-

A cell line endogenously or recombinantly expressing ETA or ETB receptors (e.g., CHO, HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Endothelin-1 (agonist).

-

Test compound: this compound at various concentrations.

-

A fluorescence plate reader with automated injection capabilities.

Protocol:

-

Cell Plating: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately 60 minutes.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Incubation: Add various concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.

-

Agonist Stimulation: Inject a fixed concentration of ET-1 (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of this compound by comparing the peak fluorescence response in the presence of the antagonist to the control response. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.

References

- 1. Vascular Effects of Endothelin Receptor Antagonists Depends on Their Selectivity for ETA Versus ETB Receptors and on the Functionality of Endothelial ETB Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Screening of Aselacin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin B, a member of the aselacin family of cyclic pentapeptolides, has been identified as a modulator of the endothelin system.[1][2] Isolated from fungi of the Acremonium genus, the aselacins, including Aselacin A, B, and C, have demonstrated inhibitory activity against the binding of endothelin-1 (B181129) (ET-1) to its receptors.[1] This guide provides a comprehensive overview of the biological activity screening of this compound, with a focus on its interaction with the endothelin receptor system. It is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development.

Core Biological Activity: Endothelin Receptor Antagonism

The primary biological activity identified for the aselacin family is the inhibition of endothelin-1 binding to its receptors.[1] Endothelins are potent vasoconstricting peptides that play a crucial role in blood pressure regulation and are implicated in various cardiovascular diseases. By blocking the binding of ET-1 to its receptors (ETA and ETB), compounds like the aselacins can antagonize its physiological effects, representing a potential therapeutic avenue for conditions such as hypertension and vasospasm.

Quantitative Data

| Compound | Target | Assay Type | Tissue Source | Potency (IC50) |

| Aselacin A | Endothelin Receptors | Radioligand Binding Assay | Bovine Atrial & Porcine Cerebral Membranes | ~20 µg/mL |

| This compound | Endothelin Receptors | Radioligand Binding Assay | Bovine Atrial & Porcine Cerebral Membranes | Data not available |

| Aselacin C | Endothelin Receptors | Radioligand Binding Assay | Bovine Atrial & Porcine Cerebral Membranes | Data not available |

Experimental Protocols

The following is a representative protocol for a competitive radioligand binding assay to screen for inhibitors of endothelin-1 binding to its receptors, based on standard methodologies in the field.

Protocol: Endothelin Receptor Competitive Binding Assay

1. Objective: To determine the inhibitory activity of this compound on the binding of [125I]-Endothelin-1 to endothelin receptors in a membrane preparation.

2. Materials:

-

Membrane Preparation: Commercially available or in-house prepared cell membranes expressing endothelin receptors (e.g., from bovine atria, porcine cerebrum, or a recombinant cell line).

-

Radioligand: [125I]-Endothelin-1 (specific activity ~2000 Ci/mmol).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.2% Bovine Serum Albumin (BSA).

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Unlabeled Endothelin-1 (1 µM).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Cell harvester.

-

Scintillation vials and scintillation cocktail.

-

Gamma counter.

3. Procedure:

-

Assay Setup: All incubations are performed in triplicate in a 96-well microplate.

-

Total Binding: To designated wells, add 50 µL of assay buffer.

-

Non-specific Binding: To designated wells, add 50 µL of 1 µM unlabeled Endothelin-1.

-

Test Compound: To the remaining wells, add 50 µL of varying concentrations of this compound.

-

Membrane Addition: Add 100 µL of the membrane preparation (containing a predetermined optimal protein concentration) to all wells.

-

Radioligand Addition: Add 50 µL of [125I]-Endothelin-1 (at a final concentration close to its Kd) to all wells.

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in wash buffer.

-

Washing: Wash the filters three times with 3 mL of cold wash buffer to remove unbound radioligand.

-

Radioactivity Measurement: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

4. Data Analysis:

-

Calculate the mean counts per minute (CPM) for each condition.

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Specific Binding with this compound / Specific Binding without this compound))

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [125I]-Endothelin-1) by non-linear regression analysis.

Visualizations

Endothelin Receptor Signaling Pathway

Endothelin receptors (ETA and ETB) are G-protein coupled receptors (GPCRs). Upon binding of endothelin-1, they activate downstream signaling cascades, primarily through Gq/11, leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses including vasoconstriction.

Caption: Simplified Endothelin Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Screening

The screening of this compound for its endothelin receptor antagonist activity follows a logical workflow, from sample preparation to data analysis, to determine its inhibitory potency.

Caption: Experimental workflow for determining the IC50 of this compound in an endothelin receptor binding assay.

References

The Production and Endothelin Receptor Inhibitory Activity of Aselacin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacin B, a cyclic pentapeptolide with a functionalized long-chain fatty acid, has been identified as a potent inhibitor of endothelin binding to its receptors. Produced by fungi of the genus Acremonium, this compound represents a promising scaffold for the development of novel therapeutics targeting endothelin-mediated pathologies. This technical guide provides a comprehensive overview of the producing organism, a detailed, representative fermentation and purification process, and an in-depth look at the endothelin signaling pathway it modulates. All quantitative data are presented in structured tables, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams.

This compound Producing Organism

Aselacin A, B, and C were first isolated from the stationary fermentation cultures of two related species of the fungal genus Acremonium.[1] While the specific species names were not disclosed in the initial discovery, the genus Acremonium is well-known for its production of a diverse array of bioactive secondary metabolites.[2][3][4] Acremonium species are filamentous fungi commonly found in soil, marine environments, and as endophytes in plants.[5] The production of secondary metabolites in Acremonium is often influenced by culture conditions, including media composition, pH, temperature, and aeration.

Fermentation Process

While specific details for the large-scale fermentation of this compound have not been published, a representative fed-batch fermentation process can be extrapolated from established protocols for secondary metabolite production in Acremonium species, such as those used for cephalosporin (B10832234) C.

Culture Media and Conditions

A two-stage seed culture development followed by a production fermentation is a common strategy.

Table 1: Representative Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 30 | 50 (initial) |

| Peptone | 10 | 20 |

| Yeast Extract | 5 | 10 |

| KH₂PO₄ | 2 | 3 |

| MgSO₄·7H₂O | 0.5 | 1 |

| Trace Element Solution | 1 mL | 2 mL |

| pH | 6.0 | 6.5 |

Table 2: Representative Fermentation Parameters

| Parameter | Seed Culture | Production Fermentor |

| Temperature | 25°C | 25°C |

| Agitation | 200 rpm | 300-500 rpm |

| Aeration | N/A (shake flask) | 1.0 vvm |

| Duration | 48-72 hours | 144-168 hours |

| Inoculum Size | 5% (v/v) | 10% (v/v) |

Experimental Protocol: Fed-Batch Fermentation

-

Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium with a cryopreserved vial of the Acremonium producing strain. Incubate at 25°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Second Stage Seed Culture: Transfer the first-stage seed culture to a 2 L baffled flask containing 500 mL of seed medium. Incubate under the same conditions for another 48 hours.

-

Production Fermentation: Inoculate a 10 L stirred-tank bioreactor containing 7 L of production medium with the second-stage seed culture (10% v/v).

-

Process Control: Maintain the temperature at 25°C and the pH at 6.5 by automated addition of 2M NaOH or 2M H₂SO₄. Control the dissolved oxygen (DO) level above 30% saturation by adjusting the agitation speed and aeration rate.

-

Fed-Batch Strategy: To enhance productivity and avoid catabolite repression, a concentrated glucose solution (500 g/L) is fed into the fermentor starting at 48 hours, maintaining the glucose concentration in the broth between 10-20 g/L. A supplementary feed of a concentrated peptone and yeast extract solution can also be administered from 72 hours onwards.

-

Monitoring: Regularly sample the fermentation broth to monitor cell growth (dry cell weight), substrate consumption (glucose), pH, and this compound production (via HPLC analysis).

Quantitative Data

Due to the lack of published data, the following table presents hypothetical yet realistic quantitative outcomes for an optimized fed-batch fermentation process for a lipopeptide like this compound.

Table 3: Hypothetical Quantitative Fermentation Data

| Time (hours) | Biomass (g/L) | Glucose (g/L) | This compound Titer (mg/L) | Volumetric Productivity (mg/L/h) |

| 0 | 2.5 | 50 | 0 | 0 |

| 24 | 8.1 | 35 | 15 | 0.63 |

| 48 | 15.3 | 18 | 55 | 1.15 |

| 72 | 22.5 | 12 | 120 | 1.67 |

| 96 | 28.9 | 15 | 210 | 2.19 |

| 120 | 33.1 | 11 | 320 | 2.67 |

| 144 | 35.8 | 8 | 450 | 3.13 |

| 168 | 36.5 | 5 | 480 | 2.86 |

Purification Process

This compound, being a lipopeptide, can be purified from the fermentation broth using a multi-step process involving extraction and chromatography.

Experimental Protocol: Purification of this compound

-

Biomass Removal: At the end of the fermentation, harvest the broth and separate the mycelial biomass from the supernatant by centrifugation (10,000 x g, 20 min, 4°C) or microfiltration.

-

Acid Precipitation: Adjust the pH of the cell-free supernatant to 2.0 with 6M HCl. This protonates the acidic functional groups of this compound, reducing its solubility and causing it to precipitate. Allow the precipitation to occur overnight at 4°C.

-

Extraction of Precipitate: Collect the precipitate by centrifugation (10,000 x g, 20 min, 4°C). Extract the crude this compound from the precipitate using methanol (B129727) or a chloroform:methanol mixture.

-

Solvent Evaporation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solid-Phase Extraction (SPE): Redissolve the crude extract in a minimal amount of methanol and load it onto a C18 solid-phase extraction cartridge. Wash the cartridge with a stepwise gradient of methanol in water (e.g., 25%, 50%, 75%, 100% methanol) to remove polar impurities. Elute this compound with a high concentration of methanol.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification, subject the enriched fraction from SPE to preparative RP-HPLC on a C18 column. Use a linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) as the mobile phase.

-

Lyophilization: Collect the fractions containing pure this compound, pool them, and lyophilize to obtain the final product as a white powder.

Mechanism of Action: Inhibition of Endothelin Receptor Signaling

Aselacins inhibit the binding of endothelin (ET) to its receptors. Endothelin receptors are G-protein coupled receptors (GPCRs) with two main subtypes, Endothelin Receptor A (ETₐ) and Endothelin Receptor B (ETₑ). These receptors are coupled to various G proteins, including Gq, Gi, and Gs, leading to the activation of multiple downstream signaling pathways that regulate processes like vasoconstriction, cell proliferation, and inflammation.

Endothelin Receptor Signaling Pathways

The binding of endothelin to its receptors initiates a cascade of intracellular events. The specific G protein activated depends on the receptor subtype and the cell type.

Caption: Overview of Endothelin Receptor Signaling Pathways.

Both ETₐ and ETₑ receptors couple to Gq proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This pathway is primarily responsible for vasoconstriction and cell proliferation.

Caption: The Gq-mediated signaling cascade of endothelin receptors.

The ETₑ receptor can also couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the ETₐ receptor can couple to Gs proteins, which activate adenylyl cyclase and increase cAMP levels. These pathways modulate a variety of cellular functions.

Caption: Gi and Gs-mediated signaling by endothelin receptors.

Conclusion

This compound, produced by Acremonium species, is a compelling natural product with significant potential as an endothelin receptor antagonist. While detailed production data remains limited, this guide provides a robust framework for its fermentation and purification based on established methodologies for similar fungal metabolites. The intricate signaling pathways modulated by the endothelin system highlight the therapeutic potential of inhibitors like this compound. Further research into the optimization of its production and a deeper understanding of its pharmacological properties will be crucial for its development as a clinical candidate.

References

- 1. teachmephysiology.com [teachmephysiology.com]

- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The Protean Acremonium. A. sclerotigenum/egyptiacum: Revision, Food Contaminant, and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asexual Cephalosporin C Producer Acremonium chrysogenum Carries a Functional Mating Type Locus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Aselacin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin B is a naturally occurring cyclic peptolide, part of the aselacin family of compounds isolated from the fungus Acremonium sp.[1]. These compounds have garnered interest in the scientific community for their biological activity as antagonists of endothelin receptors.[1]. A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent, influencing aspects such as formulation, pharmacokinetics, and pharmacodynamics. This guide provides a detailed overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and visualizes its mechanism of action.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems. Quantitative data for this compound is summarized below.

| Property | Value | Source |

| CAS Number | 156223-07-3 | [2][3] |

| Molecular Formula | C₄₆H₆₆N₈O₁₂ | [2] |

| Molecular Weight | 923.06 g/mol | |

| Boiling Point (Predicted) | 1392.9 ± 65.0 °C | |

| Density (Predicted) | 1.30 ± 0.1 g/cm³ | |

| pKa (Predicted) | 12.63 ± 0.70 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following are standard experimental protocols applicable to the characterization of natural products like this compound.

Structure Elucidation and Verification

The definitive structure of this compound and its congeners is typically determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR experiments are essential for elucidating the complex cyclic structure of peptolides. These experiments reveal the connectivity of atoms and the stereochemistry of the molecule..

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound, confirming the molecular formula.. Fragmentation patterns observed in MS/MS experiments can further help in sequencing the peptide portion of the molecule.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule, such as amide bonds (C=O, N-H stretching and bending), ester linkages (C=O stretching), and hydroxyl groups (O-H stretching)..

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about any conjugated systems or aromatic chromophores present in the molecule, such as the indole (B1671886) ring of tryptophan..

Solubility Determination

Solubility is a critical parameter that affects a drug's absorption and bioavailability.

-

Equilibrium Solubility Method (Shake-Flask) :

-

An excess amount of this compound is added to a specific solvent (e.g., water, DMSO, ethanol, buffers at various pH values) in a sealed vial.

-

The vials are agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection..

-

Lipophilicity Determination (LogP/LogD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes.

-

Shake-Flask Method for Octanol-Water Partition Coefficient (LogP) :

-

A pre-weighed amount of this compound is dissolved in one of the two pre-saturated immiscible phases (n-octanol and water).

-

The two phases are combined in a flask and shaken vigorously for several hours to allow the compound to partition between the layers until equilibrium is achieved..

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the n-octanol and aqueous layers is measured, typically by HPLC or UV spectroscopy.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase..

-

For ionizable compounds like this compound, the distribution coefficient (LogD) is measured at a specific physiological pH (e.g., 7.4) using a buffered aqueous phase..

-

Biological Activity and Mechanism of Action

Aselacins A, B, and C have been identified as inhibitors of endothelin-1 (B181129) binding to its receptors.. Endothelin-1 is a potent vasoconstrictor, and its receptors, ETA and ETB, are implicated in various cardiovascular diseases. By blocking the binding of endothelin-1, this compound can antagonize its physiological effects, representing a potential therapeutic strategy.

Caption: Inhibitory action of this compound on the endothelin receptor signaling pathway.

Experimental Workflow Visualization

The general process for characterizing a novel natural product like this compound involves several key stages, from isolation to detailed physicochemical and biological analysis.

Caption: General workflow for the isolation and characterization of this compound.

References

The Therapeutic Potential of Aselacin B in Cardiovascular Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research on Aselacin B is limited. This document summarizes the known information and extrapolates its potential therapeutic applications based on its mechanism of action as an endothelin receptor antagonist. The experimental protocols described herein are hypothetical and based on standard methodologies for this class of compounds.

Executive Summary

Cardiovascular diseases (CVDs) remain a leading cause of global mortality, necessitating the exploration of novel therapeutic agents. This compound, a cyclic pentapeptolide isolated from the fungus Acremonium, has been identified as an inhibitor of endothelin (ET) binding to its receptors. The endothelin system, particularly the peptide endothelin-1 (B181129) (ET-1), is a potent mediator of vasoconstriction, cellular proliferation, and vascular remodeling, and is implicated in the pathophysiology of hypertension, heart failure, and atherosclerosis.[1][2] By antagonizing the effects of ET-1, this compound presents a theoretical framework for therapeutic intervention in a range of cardiovascular disorders. This whitepaper will detail the known characteristics of the aselacin family, contextualize their potential within the broader landscape of endothelin receptor antagonism, and propose a preclinical research framework to rigorously evaluate the cardiovascular therapeutic potential of this compound.

Introduction to this compound and the Endothelin System

This compound: A Natural Endothelin Receptor Antagonist

Aselacins are a group of novel, naturally occurring cyclic pentapeptolides.[3] Structurally, they are composed of a cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr] ring with an exocyclic D-Gln to which a functionalized long-chain fatty acid is attached.[3] The variations among Aselacins A, B, and C lie in the functionalization of this fatty acid side chain.[3] Their primary mechanism of action is the inhibition of endothelin binding to its receptors.

The Role of the Endothelin System in Cardiovascular Pathophysiology

The endothelin system comprises three peptides (ET-1, ET-2, ET-3) and two G protein-coupled receptors, ETA and ETB. ET-1 is the predominant isoform in the cardiovascular system and is one of the most potent vasoconstrictors known.

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to profound vasoconstriction and cellular proliferation.

-

ETB Receptors: Found on endothelial cells, their stimulation mediates the release of vasodilators like nitric oxide and prostacyclin. They are also involved in the clearance of circulating ET-1. However, ETB receptors are also present on smooth muscle cells, where they can contribute to vasoconstriction.

In pathological states such as heart failure, hypertension, and atherosclerosis, ET-1 expression is significantly upregulated. This leads to sustained vasoconstriction, vascular and myocardial hypertrophy, inflammation, and fibrosis, making the endothelin system a compelling target for therapeutic intervention.

Quantitative Data

Specific quantitative data for this compound's inhibitory activity are not available in the public domain. However, data for the related compound, Aselacin A, provides a benchmark for the potential potency of this compound class.

| Compound | Target System | Assay Type | Endpoint | Result (IC50) | Reference |

| Aselacin A | Bovine Atrial Membranes (rich in ET receptors) | Radioligand Binding | IC50 | ~20 µg/mL | |

| Aselacin A | Porcine Cerebral Membranes (rich in ET receptors) | Radioligand Binding | IC50 | ~22 µg/mL | |

| This compound | Not Publicly Available | Not Publicly Available | N/A | N/A | N/A |

Signaling Pathways

Endothelin-1 Signaling in Vascular Smooth Muscle Cells

Upon binding to ETA receptors on vascular smooth muscle cells, ET-1 initiates a signaling cascade leading to vasoconstriction and cellular proliferation. Key downstream pathways include the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates calcium release from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade, along with the RhoA/Rho-kinase pathway, sensitizes the contractile apparatus to calcium and promotes cell growth through MAPK pathways.

Proposed Preclinical Experimental Protocols

To evaluate the therapeutic potential of this compound, a phased preclinical assessment is proposed.

Phase 1: In Vitro Characterization

Objective: To determine the potency, selectivity, and mechanism of action of this compound at endothelin receptors.

Protocol 5.1.1: Radioligand Receptor Binding Assay

-

Cell Lines: Use Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected to express human ETA and ETB receptors.

-

Membrane Preparation: Prepare cell membrane fractions from the transfected cell lines.

-

Assay: Perform competitive binding assays using a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) and increasing concentrations of this compound.

-

Detection: Measure the displacement of the radioligand using a gamma counter.

-

Analysis: Calculate the IC50 and Ki values for this compound at both ETA and ETB receptors to determine potency and selectivity.

Protocol 5.1.2: Functional Vascular Reactivity Assay (Wire Myography)

-

Tissue Preparation: Isolate arterial rings (e.g., rat aorta or human resistance arteries) and mount them in an organ bath/wire myograph system.

-

Induce Contraction: Induce sustained contraction of the arterial rings using a specific concentration of ET-1.

-

Treatment: Administer cumulative concentrations of this compound to the bath.

-

Measurement: Measure changes in isometric tension to assess the vasorelaxant effects of this compound.

-

Analysis: Construct concentration-response curves to determine the EC50 of this compound in a functional tissue setting.

Phase 2: In Vivo Proof-of-Concept Studies

Objective: To assess the efficacy of this compound in established animal models of cardiovascular disease.

Protocol 5.2.1: Spontaneously Hypertensive Rat (SHR) Model

-

Animal Model: Utilize male Spontaneously Hypertensive Rats (SHRs), a well-established model of genetic hypertension.

-

Treatment Groups:

-

Vehicle Control (e.g., saline or appropriate solvent)

-

This compound (low, medium, and high doses)

-

Positive Control (e.g., Bosentan, an approved ET receptor antagonist)

-

-

Administration: Administer compounds orally or via osmotic minipumps for a chronic duration (e.g., 4-8 weeks).

-

Monitoring: Measure systolic and diastolic blood pressure weekly using tail-cuff plethysmography.

-

Terminal Analysis: At the end of the study, collect heart and kidney tissues for histological analysis (hypertrophy, fibrosis) and biomarker assessment (e.g., gene expression of hypertrophic markers).

Protocol 5.2.2: Ischemia-Reperfusion Injury Model (Langendorff Heart)

-

Model: Use an ex vivo Langendorff-perfused isolated heart system from rats or mice.

-

Protocol:

-

Stabilize the heart with Krebs-Henseleit buffer.

-

Perfuse with this compound or vehicle prior to ischemia.

-

Induce global ischemia by stopping the perfusion for a set period (e.g., 30 minutes).

-

Initiate reperfusion for a longer period (e.g., 60-120 minutes).

-

-

Measurements: Continuously monitor cardiac function parameters (Left Ventricular Developed Pressure, dP/dtmax, heart rate).

-

Analysis: At the end of reperfusion, measure the infarct size using triphenyltetrazolium (B181601) chloride (TTC) staining. Compare infarct size and recovery of cardiac function between treated and control groups.

Discussion and Future Directions

The discovery of this compound as an endothelin receptor antagonist provides a promising, albeit currently underdeveloped, starting point for a new cardiovascular therapeutic. Clinical trials with other endothelin receptor antagonists have yielded mixed results; while highly effective for pulmonary arterial hypertension, they have been largely disappointing in large-scale heart failure trials, potentially due to issues with dose, patient selection, or the specific receptor selectivity profile (ETA selective vs. dual ETA/ETB).

The future development of this compound will depend on rigorous preclinical evaluation. Key questions to address include:

-

Receptor Selectivity: Is this compound selective for the ETA receptor, or is it a dual antagonist? This will have significant implications for its therapeutic profile and potential side effects.

-

Pharmacokinetics and Bioavailability: As a natural peptidic product, oral bioavailability may be a challenge, requiring medicinal chemistry efforts to develop more drug-like analogs.

-

Therapeutic Niche: Preclinical studies should aim to identify the cardiovascular pathology where this compound might offer the most benefit. Conditions with high ET-1-driven vasoconstriction and remodeling, such as resistant hypertension or certain forms of heart failure with preserved ejection fraction, could be promising areas of investigation.

Conclusion

This compound is a natural product with a defined mechanism of action relevant to the pathophysiology of multiple cardiovascular diseases. While direct evidence of its therapeutic efficacy is currently lacking, its role as an endothelin receptor antagonist places it in a class of compounds with proven clinical utility in specific indications. The technical framework and experimental protocols outlined in this whitepaper provide a roadmap for the systematic evaluation of this compound, aiming to translate its biochemical activity into a potential therapy for cardiovascular disease. Further research is essential to unlock the full therapeutic potential of this novel compound.

References

- 1. Role of endothelin in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of endothelin in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactivity of Aselacins A, B, and C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacins A, B, and C are a group of novel, naturally occurring cyclic pentapeptolides isolated from the fungus Acremonium species.[1][2] This technical guide provides a comprehensive overview of the currently understood bioactivity of these compounds, with a primary focus on their role as endothelin receptor antagonists. This document summarizes the available quantitative data, details the experimental protocols used for their characterization, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers in pharmacology, natural product chemistry, and drug discovery who are interested in the therapeutic potential of the Aselacin family.

Core Bioactivity: Endothelin Receptor Antagonism

The principal and most well-documented biological activity of the Aselacins is their ability to inhibit the binding of endothelin-1 (B181129) (ET-1) to its receptors.[1][2] Endothelins are potent vasoconstrictive peptides that play a crucial role in vascular homeostasis. Their dysregulation is implicated in various cardiovascular diseases, making endothelin receptor antagonists a significant area of therapeutic interest. Aselacins A, B, and C have been identified as such antagonists through screening of fungal metabolites.[1]

Quantitative Data on Receptor Inhibition

The inhibitory potency of Aselacin A has been quantified, providing a benchmark for its activity. The half-maximal inhibitory concentration (IC50) value for Aselacin A against endothelin-1 binding to its receptors in both bovine atrial and porcine cerebral membranes has been determined.

| Compound | Bioactivity | IC50 Value (µg/mL) | Target Tissues |

| Aselacin A | Endothelin Receptor Inhibition | ~20 | Bovine Atrial Membranes, Porcine Cerebral Membranes |

| Aselacin B | Endothelin Receptor Inhibition | Not Reported | Not Reported |

| Aselacin C | Endothelin Receptor Inhibition | Not Reported | Not Reported |

Proposed Mechanism of Action and Signaling Pathway

Aselacins function as competitive antagonists at endothelin receptors. By occupying the receptor binding sites, they prevent the binding of the endogenous ligand, endothelin-1. This action blocks the downstream signaling cascade that leads to physiological responses such as vasoconstriction. The simplified signaling pathway below illustrates the point of inhibition by Aselacins.

Experimental Protocols

The identification of Aselacins' bioactivity was achieved through a radioligand binding assay. This method is a standard and reliable technique for quantifying the interaction between a ligand and its receptor.

Radioligand Binding Assay for Endothelin Receptor Antagonism

This protocol outlines the key steps involved in the assay used to screen for and quantify the inhibitory activity of Aselacins.

Objective: To measure the ability of Aselacin compounds to inhibit the binding of a radiolabeled endothelin-1 to its receptors in membrane preparations.

Materials:

-

Bovine atrial and porcine cerebral membrane preparations (source of endothelin receptors)

-

Radiolabeled Endothelin-1 (e.g., [¹²⁵I]ET-1)

-

Aselacin A, B, or C (test compounds)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Incubation: The membrane preparations are incubated in the assay buffer with a constant concentration of radiolabeled endothelin-1 and varying concentrations of the Aselacin test compound.

-

Equilibrium: The mixture is incubated for a specific time to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled endothelin-1) from the total binding. The percentage of inhibition by the Aselacin compound at each concentration is then determined, and the IC50 value is calculated from the resulting dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow of the radioligand binding assay.

Other Potential Bioactivities: A Call for Further Research

While the endothelin receptor antagonism of Aselacins is established, their broader bioactivity profile remains largely unexplored. Natural products, particularly those of fungal origin, are known to possess a wide range of biological activities. It is plausible that Aselacins A, B, and C may also exhibit other effects, such as:

-

Cytotoxic Activity: Potential for anticancer applications.

-

Antifungal/Antibacterial Activity: Potential as infectious disease therapeutics.

-

Insecticidal Activity: Potential for agricultural applications.

To date, there is no publicly available data from the initial discovery reports on these potential activities for Aselacins A, B, or C. Therefore, comprehensive screening of these compounds against various cancer cell lines, microbial strains, and insect models is a critical next step in elucidating their full therapeutic and commercial potential.

Conclusion

Aselacins A, B, and C represent a promising class of natural products with confirmed bioactivity as endothelin receptor antagonists. Aselacin A demonstrates this activity with an IC50 value of approximately 20 µg/mL. The foundational data presented in this guide underscores the potential of these compounds, particularly in the context of cardiovascular disease research. However, the full spectrum of their biological activities is yet to be uncovered. It is imperative that future research efforts focus on a broader screening cascade to explore cytotoxic, antimicrobial, and other potential bioactivities. Such studies will be instrumental in determining the most promising developmental pathways for this intriguing family of fungal metabolites.

References

- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Aselacin B: A Technical Overview of an Endothelin Receptor Antagonist

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on Aselacin B is exceptionally limited, primarily consisting of its initial discovery in 1994. Consequently, this document summarizes the foundational knowledge of this compound and provides a broader technical guide on the well-established methodologies and signaling pathways relevant to its classification as an endothelin receptor antagonist. Quantitative data and detailed experimental protocols specific to this compound beyond its initial characterization are not available in the public domain.

Introduction to this compound

This compound is a naturally occurring cyclic pentapeptolide, identified alongside Aselacins A and C from cultures of two related Acremonium fungal species.[1][2] Structurally, the aselacins are characterized by a cyclo[Gly-D-Ser-D-Trp-beta-Ala-L-Thr] ring and an exocyclic D-Gln to which a functionalized long-chain fatty acid is attached. The specific functionalization of this fatty acid chain differentiates this compound from A and C.[1] The primary and thus far only reported biological activity of the aselacins is the inhibition of endothelin-1 (B181129) (ET-1) binding to its receptors.[2]

In Vitro Studies of this compound

The initial discovery and characterization of the aselacins were conducted through in vitro radioligand binding assays.[2] These studies established the foundational evidence for their mechanism of action as endothelin receptor antagonists.

Quantitative Data

Specific quantitative data for this compound, such as IC50 or Ki values, are not detailed in the original publications. For context, Aselacin A was reported to inhibit ET-1 binding with an approximate IC50 of 20 µg/mL in both bovine atrial and porcine cerebral membrane preparations. It is plausible that this compound exhibits activity in a similar range.

| Compound | Assay Type | Tissue/Cell Line | Target | IC50 | Ki | Reference |

| Aselacin A | Radioligand Binding | Bovine Atrial Membranes | Endothelin Receptors | ~20 µg/mL | Not Reported | |

| Aselacin A | Radioligand Binding | Porcine Cerebral Membranes | Endothelin Receptors | ~20 µg/mL | Not Reported | |

| This compound | Radioligand Binding | Not Specified | Endothelin Receptors | Not Reported | Not Reported |

Table 1: Summary of In Vitro Potency for Aselacins. Note the absence of specific data for this compound.

Experimental Protocols

While the exact, detailed protocol for the this compound experiments is not published, a general methodology for a competitive radioligand binding assay to identify endothelin receptor inhibitors can be described.

Protocol: Competitive Endothelin Receptor Binding Assay

-

Preparation of Receptor Source:

-

Homogenize tissues rich in endothelin receptors (e.g., bovine atria, porcine cerebrum) in a suitable buffer (e.g., Tris-HCl) using a tissue homogenizer.

-

Centrifuge the homogenate at low speed to remove cellular debris.

-

Collect the supernatant and centrifuge at high speed to pellet the membrane fraction.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final membrane preparation in a binding buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Competitive Binding Reaction:

-

In a multi-well plate, combine the membrane preparation, a constant concentration of radiolabeled endothelin (e.g., [125I]-ET-1), and varying concentrations of the test compound (e.g., this compound).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ET-1).

-

Incubate the mixture for a defined period at a specific temperature (e.g., 2 hours at room temperature) to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to trap the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

In Vivo Studies

There is no publicly available information regarding in vivo studies of this compound. Characterization of a novel endothelin receptor antagonist would typically involve animal models to assess efficacy, pharmacokinetics, and safety.

Quantitative Data

Data from in vivo studies of this compound are not available. A comprehensive preclinical evaluation would typically generate the data outlined in the table below.

| Study Type | Animal Model | Dosing Route | Key Parameters Measured | Results for this compound |

| Pharmacokinetics | Rat, Dog | IV, Oral | Cmax, Tmax, AUC, t1/2, Bioavailability | Not Available |

| Efficacy | Spontaneously Hypertensive Rat | Oral | Mean Arterial Pressure Reduction | Not Available |

| Efficacy | Monocrotaline-induced PAH Rat | Oral | Pulmonary Artery Pressure, Right Ventricular Hypertrophy | Not Available |

| Toxicology | Rodent, Non-rodent | Oral | NOAEL, LD50, Organ-specific toxicities | Not Available |

Table 2: Representative In Vivo Studies for an Endothelin Receptor Antagonist. All data for this compound is currently unavailable.

Experimental Protocols

Protocol: Evaluation of Antihypertensive Activity in a Hypertensive Rat Model

-

Animal Model: Utilize a relevant model of hypertension, such as the spontaneously hypertensive rat (SHR).

-

Acclimatization: Acclimate animals to laboratory conditions and handling procedures.

-

Blood Pressure Monitoring: Implant telemetric devices for continuous monitoring of blood pressure and heart rate, or use tail-cuff plethysmography for periodic measurements.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage). Dosing may be acute (single dose) or chronic (daily for several weeks).

-

Data Collection: Continuously or intermittently record cardiovascular parameters before, during, and after treatment.

-

Analysis: Analyze the data to determine the effect of this compound on blood pressure and heart rate compared to the vehicle control group. Calculate the magnitude and duration of the antihypertensive effect.

Mechanism of Action: Endothelin Signaling Pathway

This compound functions as an antagonist at endothelin receptors (ETRs). There are two primary subtypes, ETA and ETB, which are G protein-coupled receptors (GPCRs). The binding of endothelin peptides (primarily ET-1) to these receptors initiates a cascade of intracellular events.

-

ETA Receptors: Primarily located on vascular smooth muscle cells. Their activation leads to potent and sustained vasoconstriction. This is mainly mediated through Gq/11 proteins, which activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both contributing to smooth muscle contraction. ETA activation is also linked to cell proliferation and is implicated in various cardiovascular diseases.

-

ETB Receptors: Found on endothelial cells and smooth muscle cells. On endothelial cells, their activation (coupled through Gi/o) leads to the production of nitric oxide (NO) and prostacyclin, causing vasodilation. On smooth muscle cells, they can mediate vasoconstriction similar to ETA receptors. ETB receptors are also crucial for clearing circulating ET-1 from the bloodstream.

This compound, by blocking these receptors, prevents the downstream signaling events initiated by endothelin, thereby inhibiting its physiological effects.

Conclusion

This compound is a fungal metabolite identified as an endothelin receptor antagonist. While its discovery highlighted a novel chemical scaffold for this target class, the absence of further published research severely limits a detailed understanding of its specific properties. The information provided herein offers a comprehensive overview of the context in which this compound was identified and would be further evaluated. Future research is necessary to elucidate the specific in vitro and in vivo profile of this compound, including its receptor selectivity (ETA vs. ETB), potency, pharmacokinetic properties, and potential therapeutic applications.

References

- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Aselacin B Isolation and Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the isolation and purification of Aselacin B, a novel inhibitor of endothelin binding, from fungal fermentation cultures. This compound is a cyclic pentapeptolide produced by Acremonium species. To date, a total chemical synthesis protocol for this compound has not been published in peer-reviewed literature. The methodologies outlined below are based on the initial discovery and characterization of this compound.

Overview of this compound

Aselacins are a group of related cyclic pentapeptolides, designated as Aselacin A, B, and C, isolated from stationary cultures of two related Acremonium species of fungi.[1][2] These compounds are characterized by a cyclic pentapeptolide core of cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr] with an exocyclic D-Gln residue. This glutamine is further attached to a functionalized long-chain fatty acid, with the variations in this fatty acid chain distinguishing the different Aselacins.[1] Aselacins have been identified as inhibitors of endothelin binding to its receptor, suggesting their potential as therapeutic agents.[1][2]

Fermentation of the Producing Organism

The production of this compound is achieved through the fermentation of the Acremonium species. The following table summarizes the key parameters for the fermentation process.

| Parameter | Condition |

| Producing Organism | Acremonium sp. |

| Culture Type | Stationary Culture |

| Fermentation Time | Not specified in abstracts |

| Key Nutrients | Not specified in abstracts |

Protocol for Fermentation (General Outline):

A detailed fermentation protocol is not available in the provided abstracts. However, a general procedure for fungal fermentation would involve the following steps:

-

Inoculum Preparation: Aseptically transfer a viable culture of the Acremonium species to a suitable liquid starter medium. Incubate with agitation to generate a sufficient biomass for inoculation of the production culture.

-

Production Culture: Inoculate the production fermentation medium with the starter culture. The production medium composition is critical for optimal yield and would need to be determined empirically.

-

Incubation: Maintain the production culture under stationary (non-agitated) conditions at a controlled temperature for a specified duration to allow for the biosynthesis of Aselacins.

-

Harvesting: After the incubation period, harvest the entire culture broth for extraction of the secondary metabolites.

This compound Purification Protocol

The purification of this compound from the fermentation broth involves a multi-step process combining extraction and chromatographic techniques.

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Detailed Methodologies:

The abstracts suggest a purification strategy that relies on chromatographic separation. While the specific resins and solvent systems are not detailed, a typical protocol based on the nature of the compound would be as follows:

Step 1: Extraction

-

Objective: To extract the Aselacins from the fermentation broth and mycelia into an organic solvent.

-

Procedure:

-

Homogenize the entire fermentation broth (mycelia and liquid).

-

Extract the homogenized broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol. Perform the extraction multiple times to ensure complete recovery.

-

Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.

-

Step 2: Initial Chromatographic Separation

-

Objective: To perform a preliminary separation of the components in the crude extract.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Apply the dissolved extract to a silica (B1680970) gel or other suitable normal-phase chromatography column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing Aselacins.

-

Step 3: High-Performance Liquid Chromatography (HPLC)

-

Objective: To achieve high-resolution separation of the Aselacins and isolate pure this compound.

-

Procedure:

-

Pool the fractions from the initial chromatography that are enriched in Aselacins and concentrate them.

-

Dissolve the concentrated material in a suitable solvent compatible with the HPLC mobile phase.

-

Inject the sample onto a reversed-phase HPLC column (e.g., C18).

-

Elute the column with a suitable mobile phase, likely a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid (TFA).

-

Monitor the elution profile using a UV detector. The different Aselacins (A, B, and C) should separate into distinct peaks.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated this compound using analytical HPLC.

-

Structure Elucidation and Characterization

The structure of this compound was determined using a combination of spectroscopic and analytical techniques.

| Technique | Purpose |

| Amino Acid Analysis | Determination of the amino acid composition of the peptide core. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern. |

| 1D and 2D NMR Spectroscopy | Elucidation of the complete chemical structure and stereochemistry. |

| Chiral HPLC | Determination of the stereochemistry (D/L configuration) of the constituent amino acids after hydrolysis. |

Signaling Pathway Context: Endothelin Receptor Inhibition

This compound functions by inhibiting the binding of endothelin to its receptors. The endothelin system plays a crucial role in vasoconstriction and cell proliferation.

References

- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Assay for Aselacin B Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacins are a group of novel cyclic pentapeptolides isolated from the fungus Acremonium sp.[1]. Aselacin B has been identified as an inhibitor of endothelin binding to its receptors[1]. Endothelins are potent vasoconstrictor peptides that play a crucial role in vascular homeostasis and are implicated in various cardiovascular diseases, inflammation, and cancer through their interaction with two G protein-coupled receptor subtypes: endothelin receptor type A (ET-A) and type B (ET-B)[2][3][4]. The inhibitory action of this compound on this interaction makes it a compound of significant interest for therapeutic development.

These application notes provide a detailed framework for developing and executing in vitro assays to characterize the biological activity of this compound, with a primary focus on its endothelin receptor antagonist properties. Additionally, protocols for assessing potential downstream effects, such as anticancer and anti-inflammatory activities, are included to provide a comprehensive profiling of this compound.

Primary In Vitro Assay: Endothelin Receptor Antagonist Activity

The primary mechanism of this compound is its ability to inhibit the binding of endothelin to its receptors. This can be quantified using a competitive binding assay or a functional assay measuring the downstream signaling events.

Competitive Radioligand Binding Assay

This assay directly measures the ability of this compound to displace a radiolabeled endothelin ligand from its receptors.

Experimental Protocol:

a. Materials and Reagents:

-

Cell Line: A stable cell line expressing high levels of endothelin receptors, such as the rat aortic smooth muscle cell line A10, is recommended[5].

-

Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1)

-

Unlabeled Ligand: Endothelin-1 (for determining non-specific binding)

-

Test Compound: this compound

-

Membrane Preparation: Crude membrane fractions from the A10 cell line.

-

Assay Buffer: Tris-HCl buffer with appropriate supplements (e.g., MgCl₂, BSA).

-

Filtration System: 96-well microtiter filtration plates with glass fiber filters[5].

-

Scintillation Counter: For detecting radioactivity.

b. Procedure:

-

Membrane Preparation: Culture A10 cells to confluency, harvest, and homogenize in a cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and debris. The supernatant is then centrifuged at a high speed to pellet the membrane fraction. Resuspend the pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Membrane preparation and [¹²⁵I]-ET-1.

-

Non-specific Binding: Membrane preparation, [¹²⁵I]-ET-1, and a high concentration of unlabeled Endothelin-1.

-

Competitive Binding: Membrane preparation, [¹²⁵I]-ET-1, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash each filter with cold assay buffer to remove any remaining unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]-ET-1) from the resulting sigmoidal curve.

Functional Assay: Intracellular Calcium Influx

Endothelin receptor activation leads to an increase in intracellular calcium concentration. This functional assay measures the ability of this compound to block this effect.

Experimental Protocol:

a. Materials and Reagents:

-

Cell Line: HEK293 cells stably expressing either ET-A or ET-B receptors[6].

-

Calcium Indicator Dye: Fluo-4 AM or similar fluorescent calcium indicator.

-

Agonist: Endothelin-1.

-

Test Compound: this compound.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Fluorescent Plate Reader: Equipped with appropriate excitation and emission filters.

b. Procedure:

-

Cell Plating: Seed the HEK293-ET-A or HEK293-ET-B cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Remove the culture medium and incubate the cells with the calcium indicator dye in assay buffer for 1 hour at 37°C.

-

Compound Addition: Wash the cells with assay buffer and then add varying concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).

-

Agonist Stimulation and Measurement: Place the plate in the fluorescent plate reader. Add Endothelin-1 to all wells (except for negative controls) and immediately begin measuring the fluorescence intensity over time.

c. Data Analysis:

-

The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

-

Calculate the percentage of inhibition of the Endothelin-1-induced calcium influx by this compound for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Potential Secondary In Vitro Assays

Given the role of the endothelin system in cell proliferation and inflammation, it is valuable to assess the effect of this compound on these processes.

Cell Viability/Cytotoxicity Assay (MTT/XTT)

This assay determines the effect of this compound on the viability and metabolic activity of cancer cell lines.

Experimental Protocol:

a. Materials and Reagents:

-

Cell Lines: A panel of cancer cell lines (e.g., breast, colon, lung cancer cell lines).

-

Test Compound: this compound.

-

MTT or XTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)[3][7].

-

Solubilization Solution: (e.g., DMSO or SDS for MTT).

-

Microplate Reader: Capable of measuring absorbance at the appropriate wavelength.

b. Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add the MTT or XTT reagent to each well and incubate for a few hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan (B1609692) product[3][7].

-

Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (around 570 nm for MTT, 450 nm for XTT) using a microplate reader[3].

c. Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Apoptosis Assay (Caspase Activity)

This assay determines if this compound induces programmed cell death (apoptosis) in cancer cells.

Experimental Protocol:

a. Materials and Reagents:

-

Cell Lines: Cancer cell lines of interest.

-

Test Compound: this compound.

-

Caspase Assay Kit: A commercially available kit that measures the activity of key executioner caspases (e.g., caspase-3/7) using a fluorogenic or colorimetric substrate[6].

-

Plate Reader: Fluorometer or spectrophotometer.

b. Procedure:

-